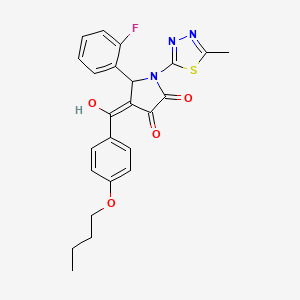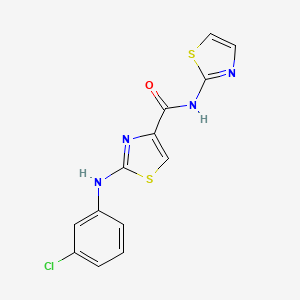![molecular formula C16H17FN8O B2964832 2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2195941-34-3](/img/structure/B2964832.png)
2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrimidine ring, a piperidine ring, a triazole ring, and a pyridazine ring. The presence of these rings suggests that the compound could have a variety of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through various reactions involving the corresponding precursors. For example, piperidone analogs are synthesized from aldehyde, ketone, and ammonium acetate .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of interactions, including hydrogen bonding and pi stacking, which can influence the compound’s properties and biological activity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present. For example, the pyrimidine ring could potentially undergo substitution reactions, while the piperidine ring could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could increase its polarity, potentially affecting its solubility and stability .Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
The compound's synthesis and SAR are crucial for understanding its potential therapeutic applications and mechanism of action. For instance, the synthesis and SAR of a series of triazolopyrimidines as anticancer agents have been described, highlighting the necessity of specific groups for optimal activity and detailing the compounds' unique mechanism of inhibiting tubulin binding, which differs from that of paclitaxel and vincas. This research provides insight into the compound's potential use in overcoming resistance in cancer treatments (Zhang et al., 2007).
Biological Properties and Potential Therapeutic Uses
The compound's core structure is associated with various biological activities, including anticancer, antifungal, and enzyme inhibition properties. Research on similar structures has shown that modifications can lead to significant biological activities, suggesting potential therapeutic applications in treating diseases like cancer and infections. For example, novel fluoro substituted Benzo[b]pyran compounds with anti-lung cancer activity have been synthesized, indicating the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).
Mechanisms of Action
Understanding the mechanisms by which the compound and its derivatives exert their effects is vital for further therapeutic development. For instance, the unique mechanism of action of triazolopyrimidines, which promote tubulin polymerization without competing with paclitaxel for binding, offers a novel approach to targeting cancer cells and overcoming multidrug resistance (Zhang et al., 2007).
Chemical Properties and Reactions
The chemical properties and reactions of the compound are essential for its synthesis and modification. Studies have detailed various reactions, including hydrazinolysis and cycloaddition, providing pathways to synthesize derivatives with potential biological activities. These chemical insights are crucial for developing more effective and selective agents (Dickinson & Jacobsen, 1975).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN8O/c17-13-7-18-9-20-16(13)23-5-3-12(4-6-23)8-24-15(26)2-1-14(22-24)25-11-19-10-21-25/h1-2,7,9-12H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSHYSYGUFSFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=NC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

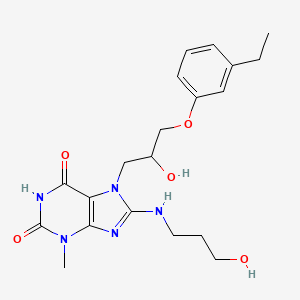
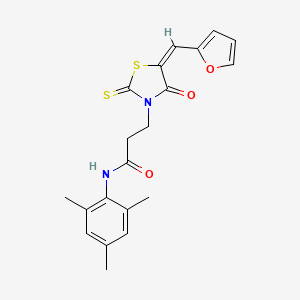
![Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964752.png)
![(E)-N-(7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2964758.png)
![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/no-structure.png)
![(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine](/img/structure/B2964762.png)
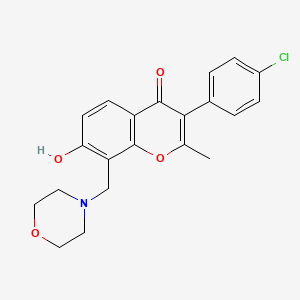
![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964765.png)
![3-(4-Methoxyphenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one](/img/structure/B2964766.png)
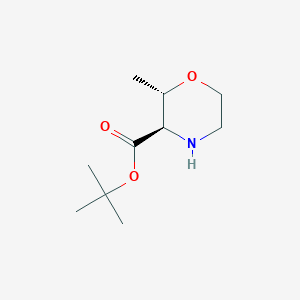
![5-[(2-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2964769.png)

